4-Hydroxy-6-(methylamino)isophthalic Acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-(methylamino)isophthalic Acid typically involves the reaction of 4-Hydroxyisophthalic acid with methylamine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6-(methylamino)isophthalic Acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The hydroxyl and amino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-Hydroxy-6-(methylamino)isophthalic Acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including tuberculostatic and antimalarial properties
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyisophthalic Acid: A precursor in the synthesis of 4-Hydroxy-6-(methylamino)isophthalic Acid.
4-Amino-6-hydroxy-1,3-benzenedicarboxylic Acid: A derivative with tuberculostatic and antimalarial activities
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to serve as an intermediate in the synthesis of biologically active compounds highlights its importance in scientific research and industrial applications .
Properties
Molecular Formula |
C9H9NO5 |
---|---|
Molecular Weight |
211.17 g/mol |
IUPAC Name |
4-hydroxy-6-(methylamino)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C9H9NO5/c1-10-6-3-7(11)5(9(14)15)2-4(6)8(12)13/h2-3,10-11H,1H3,(H,12,13)(H,14,15) |
InChI Key |
BZIVVQLZIMFQPS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(C=C1C(=O)O)C(=O)O)O |
Origin of Product |
United States |
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